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Compound of Interest

Compound Name:
1-(5-Bromo-2-chloro-1H-indol-3-

yl)ethanone

Cat. No.: B11848856

Get Quote

Part 1: Executive Summary & Structural Context
The Compound at the Core
3-acetyl-5-bromo-2-chloroindole represents a highly functionalized indole scaffold, often utilized

as a late-stage intermediate in the synthesis of antiviral (e.g., Arbidol analogs) and

antineoplastic agents. Its thermodynamic profile is governed by the interplay between the

electron-withdrawing halogen substituents (Br at C5, Cl at C2) and the hydrogen-bond

accepting acetyl moiety at C3.

Unlike simple indoles, this trisubstituted derivative exhibits significant lattice energy

enhancement due to halogen bonding and dipole stacking. This guide provides the framework

for establishing its thermodynamic baseline, essential for pre-formulation and process scaling.

Structural Thermodynamics (SAR Analysis)
In the absence of a public crystallographic database entry for this specific NCE (New Chemical

Entity), we derive its expected properties from Structural-Activity Relationship (SAR) anchors.
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Property Predicted/Expected Value Mechanistic Rationale

Melting Point (

)
215°C – 245°C

The parent 3-acetylindole

melts at ~183°C. The addition

of 5-Br typically raises

by 30-50°C due to molecular

weight and polarizability. The

2-Cl substituent further

rigidifies the lattice.

Enthalpy of Fusion (

)
25 – 35 kJ/mol

High lattice energy driven by

N-H···O=C hydrogen bonding

networks, reinforced by

halogen-halogen interactions.

LogP (Lipophilicity) ~3.8 – 4.2

Significantly more lipophilic

than indole (LogP 2.14) due to

the Br/Cl atoms masking the

polar core.

pKa (Indole NH) ~14.5 (Calculated)

The electron-withdrawing

nature of the C3-acetyl and

halogens increases the acidity

of the NH proton compared to

unsubstituted indole (pKa

16.2), though it remains non-

ionizable at physiological pH.

Part 2: Thermal Analysis Protocol (DSC & TGA)
The "Thermal Window" Challenge
A critical risk with 3-acetyl-5-bromo-2-chloroindole is the proximity of its melting point to its

decomposition temperature (

). 3-acylindoles are prone to deacylation or polymerization at high temperatures.

Protocol 1: Differential Scanning Calorimetry (DSC)
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Objective: Determine

(Melting) and

.

Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).

Sample Preparation: 2–4 mg of dried powder in a hermetically sealed aluminum pan with a

pinhole (to prevent pressure buildup from volatiles).

Ramp Rate: 10°C/min from 40°C to 300°C.

Acceptance Criteria: A sharp endotherm (peak width < 2°C) indicates high purity. A broad

shoulder suggests polymorphic mixtures or synthesis impurities (e.g., des-chloro analogs).

Protocol 2: Thermogravimetric Analysis (TGA)

Objective: Verify solvent content and identify

.

Critical Threshold: If mass loss > 1% occurs before the melting endotherm, the DSC data is

invalid (solvated crystal).

Visualization: Thermal Characterization Logic
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Vacuum Oven
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Step 2: DSC
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Thermodynamic Profile
(Tm, dH, Cp)

Click to download full resolution via product page

Figure 1: Sequential thermal analysis workflow to ensure thermodynamic data validity.

Part 3: Solubility & Solution Thermodynamics
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Solubility Profile
Due to the hydrophobic halogens, this compound exhibits "brick dust" properties—high

crystallinity and low aqueous solubility.

Solvent System Solubility Class Thermodynamic Utility

DMSO High (> 50 mg/mL)
Primary solvent for biological

assays and stock solutions.

Methanol/Ethanol Moderate (Sparingly Soluble)
Suitable for recrystallization

(cooling crystallization).

Water (pH 7.4) Negligible (< 1 µg/mL)
Requires solubilizers (e.g.,

cyclodextrins) for formulation.

Chloroform/DCM High

Good for extraction, but avoid

due to potential halogen

exchange in forced conditions.

Gravimetric Solubility Determination SOP
Objective: Determine thermodynamic equilibrium solubility (

).

Preparation: Add excess solid (~50 mg) to 2 mL solvent in a borosilicate vial.

Equilibration: Shake at constant temperature (25°C ± 0.1°C) for 24 hours.

Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter (pre-saturated).

Quantification:

Preferred: HPLC-UV (254 nm).

Alternative: Gravimetric (evaporate solvent and weigh residue – only for non-volatile

solvents).
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Part 4: Synthesis-Dependent Impurity Profile
Thermodynamic measurements are only as good as the sample purity. The synthesis of 3-

acetyl-5-bromo-2-chloroindole often introduces specific impurities that depress the melting

point.

Precursor Carryover: 5-bromoindole (lowers

significantly).

Regioisomers: 3-acetyl-5-bromoindole (lacking the 2-Cl).

Mechanism: The Vilsmeier-Haack acylation followed by halogenation must be monitored.

5-Bromoindole
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Figure 2: Synthetic pathway highlighting critical steps where thermodynamic impurities

originate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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